molecular formula C10H14O B3048570 (2-Propylphenyl)methanol CAS No. 17475-43-3

(2-Propylphenyl)methanol

Cat. No.: B3048570
CAS No.: 17475-43-3
M. Wt: 150.22 g/mol
InChI Key: ZAMZCSIXTWIEDY-UHFFFAOYSA-N
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Description

(2-Propylphenyl)methanol is an organic compound with the molecular formula C10H14O It belongs to the class of alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring substituted with a propyl group at the ortho position

Scientific Research Applications

(2-Propylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

The safety information for “(2-Propylphenyl)methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “(2-Propylphenyl)methanol” are not mentioned in the search results, the future of methanol production in general is a topic of ongoing research. There is a growing interest in renewable methanol production, with methanol being seen as a potential alternative source of energy . The global demand for methanol is increasing, and new technologies for more efficient methanol production are being developed .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Propylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-Propylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of (2-Propylphenyl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(2-Propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2-Propylphenyl)acetaldehyde or further to (2-Propylphenyl)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to (2-Propylphenyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: (2-Propylphenyl)acetaldehyde, (2-Propylphenyl)acetic acid.

    Reduction: (2-Propylphenyl)methane.

    Substitution: (2-Propylphenyl)chloride, (2-Propylphenyl)bromide.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylphenyl)methanol: Similar structure but with a methyl group instead of a propyl group.

    (2-Ethylphenyl)methanol: Contains an ethyl group instead of a propyl group.

    (2-Isopropylphenyl)methanol: Features an isopropyl group at the ortho position.

Uniqueness

(2-Propylphenyl)methanol is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, solubility, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

(2-propylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7,11H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMZCSIXTWIEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511212
Record name (2-Propylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17475-43-3
Record name 2-Propylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17475-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Propylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-propylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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